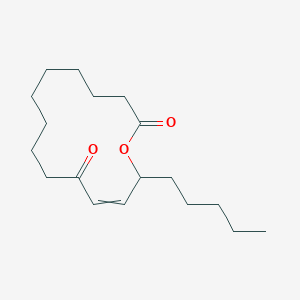
Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tert-butyl groups at the 2 and 7 positions and four methoxy groups at the 4, 5, 9, and 10 positions. Pyrene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- typically involves multi-step organic reactions. One common method includes the bromination of 2-tert-butylpyrene, followed by substitution reactions to introduce the methoxy groups. The reaction conditions often involve the use of iron(III) bromide as a catalyst to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrene quinones.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Common reagents used in these reactions include bromine, iron powder, and phenylboronic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their interactions with biological molecules and potential use in bioimaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- involves its interaction with molecular targets through its aromatic and methoxy groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications. The specific pathways involved depend on the context in which the compound is used, such as in photophysical studies or biological interactions .
Comparison with Similar Compounds
Similar compounds to Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- include other pyrene derivatives like:
2,7-Di-tert-butylpyrene: Lacks the methoxy groups, resulting in different chemical and photophysical properties.
4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl): Contains ketone groups instead of methoxy groups, leading to different reactivity and applications. The uniqueness of Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- lies in its combination of tert-butyl and methoxy groups, which confer specific electronic and steric properties that are valuable in various scientific and industrial contexts.
Properties
CAS No. |
190843-91-5 |
|---|---|
Molecular Formula |
C28H34O4 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2,7-ditert-butyl-4,5,9,10-tetramethoxypyrene |
InChI |
InChI=1S/C28H34O4/c1-27(2,3)15-11-17-21-18(12-15)24(30-8)26(32-10)20-14-16(28(4,5)6)13-19(22(20)21)25(31-9)23(17)29-7/h11-14H,1-10H3 |
InChI Key |
HCNVJZQQUTXOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C(=C(C4=CC(=CC(=C43)C(=C2OC)OC)C(C)(C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal](/img/structure/B15165021.png)
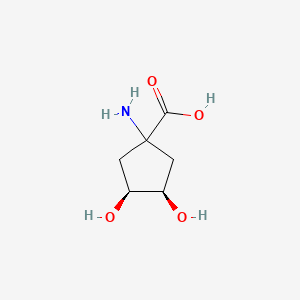
![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)
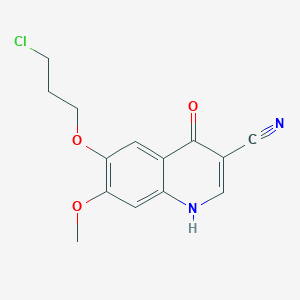
![2-Azido-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B15165043.png)
![4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol](/img/structure/B15165051.png)
![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
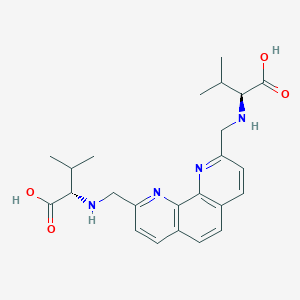
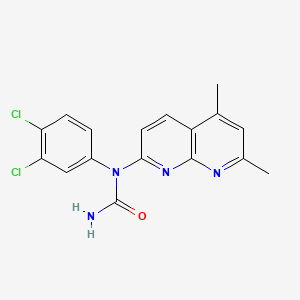
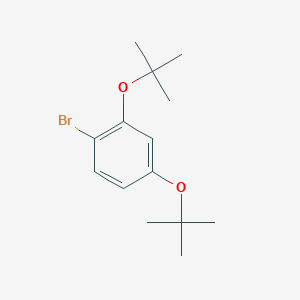
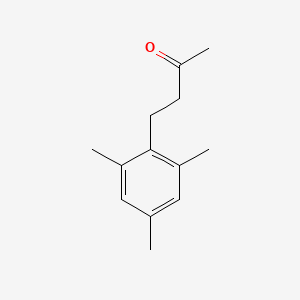
![Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)-](/img/structure/B15165097.png)

